molecular formula C13H18N2O B2989762 N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide CAS No. 2411235-86-2

N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide

Cat. No. B2989762
CAS RN: 2411235-86-2
M. Wt: 218.3
InChI Key: JLZQNROVRNBIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide, also known as DMAP, is a chemical compound that has been extensively used in scientific research applications. This compound is a derivative of propiolic acid and possesses a unique structure that makes it an important tool for studying various biochemical and physiological processes.

Mechanism of Action

N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide exerts its inhibitory effects on enzymes by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in enzyme activity. In the case of acetylcholinesterase, N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide forms a covalent bond with the serine residue in the active site of the enzyme, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects
N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In addition, N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide has been shown to have anti-tumor effects and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide has several advantages for lab experiments. It is a potent inhibitor of enzymes, making it a useful tool for studying the role of enzymes in various physiological processes. N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide is also relatively easy to synthesize, and it can be obtained in high yields. However, N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide also has some limitations. It is a toxic compound and must be handled with care. In addition, N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide may have off-target effects, leading to unintended consequences in lab experiments.

Future Directions

There are several future directions for research on N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide. One area of research is the development of new inhibitors of acetylcholinesterase and other enzymes. Another area of research is the development of new methods for synthesizing N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide and related compounds. Finally, research is needed to better understand the biochemical and physiological effects of N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide and its potential therapeutic applications.
Conclusion
In conclusion, N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide is a chemical compound that has been extensively used in scientific research applications. It is a potent inhibitor of enzymes and has a wide range of biochemical and physiological effects. While N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide has several advantages for lab experiments, it also has some limitations. There are several future directions for research on N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide, including the development of new inhibitors of enzymes and the better understanding of its biochemical and physiological effects.

Synthesis Methods

N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide can be synthesized by reacting 3-dimethylaminoaniline with propiolic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain pure N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide. This synthesis method is simple and efficient, and N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide can be obtained in high yields.

Scientific Research Applications

N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide has been extensively used in scientific research applications due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of acetylcholine, a neurotransmitter in the central and peripheral nervous systems. N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide has also been shown to inhibit the activity of other enzymes such as butyrylcholinesterase and carboxylesterase. These properties make N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide an important tool for studying the role of these enzymes in various physiological processes.

properties

IUPAC Name

N-[2-(N,3-dimethylanilino)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-4-13(16)14-8-9-15(3)12-7-5-6-11(2)10-12/h4-7,10H,1,8-9H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZQNROVRNBIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.